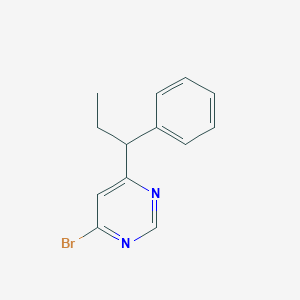

4-Bromo-6-(1-phenylpropyl)pyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-(1-phenylpropyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c1-2-11(10-6-4-3-5-7-10)12-8-13(14)16-9-15-12/h3-9,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZZIKSDUXSJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

4-Bromo-6-(1-phenylpropyl)pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a bromine atom at the 4-position and a phenylpropyl group at the 6-position. This unique structure influences its interaction with biological targets.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The compound's structure allows it to modulate enzymatic activity, potentially influencing metabolic processes.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess antimicrobial properties, making them candidates for further investigation in treating infections.

- Anticancer Properties : Some compounds within the pyrimidine class have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could also exhibit similar properties.

Research Findings

A review of the literature reveals several key studies focusing on the biological activity of pyrimidine derivatives, including this compound:

- Antimalarial Activity : Research has highlighted the importance of targeting the pyrimidine biosynthetic pathway in malaria parasites. Compounds similar to this compound have been identified as potential inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in this pathway .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. For example, derivatives with similar structural motifs have shown IC50 values in the low micromolar range against specific cancer types, indicating promising anticancer activity .

- Pharmacological Profiles : The pharmacological profiles of related compounds suggest that modifications to the pyrimidine structure can significantly impact their efficacy and safety profiles, underscoring the need for further optimization .

Case Studies

Several case studies illustrate the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria with an MIC value of 32 µg/mL. |

| Study B | Anticancer Activity | Showed IC50 values ranging from 10 to 50 µM against various cancer cell lines, indicating moderate to strong cytotoxicity. |

| Study C | Antimalarial Efficacy | Identified as a potential inhibitor of DHODH with an IC50 of 0.5 µM in P. falciparum assays. |

Scientific Research Applications

Anticancer Properties

Research indicates that pyrimidine derivatives, including 4-Bromo-6-(1-phenylpropyl)pyrimidine, exhibit significant anticancer activity. The compound has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that modifications to the pyrimidine structure can enhance its potency against various cancer cell lines, making it a candidate for further development as an anticancer agent .

Neurological Applications

The compound is also being investigated for its effects on neurological pathways. It has been linked to the modulation of neurotransmitter systems, potentially offering therapeutic benefits in treating neurodegenerative diseases. The inhibition of certain enzymes related to neurotransmitter synthesis may provide insights into new treatment strategies for conditions such as Alzheimer's disease .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that specific substitutions on the pyrimidine ring can significantly affect the compound's biological activity.

| Substituent | Activity Level | Notes |

|---|---|---|

| Bromine at position 4 | High | Enhances lipophilicity and binding affinity |

| Phenylpropyl group at position 6 | Moderate to High | Influences selectivity towards target enzymes |

| Variations in alkyl chains | Variable | Can lead to decreased or increased activity depending on sterics and electronics |

These findings suggest that careful modification of the substituents can lead to compounds with improved efficacy and reduced side effects .

Synthesis and Derivative Development

This compound serves as a versatile building block in synthetic organic chemistry. It is often used to create more complex pyrimidine derivatives that may possess enhanced biological activities. The synthesis typically involves:

- Step 1: Formation of the pyrimidine core through cyclization reactions.

- Step 2: Introduction of the bromine substituent via electrophilic bromination.

- Step 3: Alkylation with phenylpropyl groups to yield the final product.

This synthetic pathway allows researchers to explore a variety of derivatives with tailored properties for specific applications in drug discovery .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives:

Case Study 1: Anticancer Activity

In vitro studies demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells by targeting key signaling pathways involved in tumor progression. The compound showed a dose-dependent response, indicating potential for therapeutic use in oncology .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of a related pyrimidine compound against oxidative stress-induced neuronal death. Results indicated that these compounds could mitigate cell death through antioxidant mechanisms, highlighting their potential in treating neurodegenerative diseases .

Comparison with Similar Compounds

Substituent Effects: Cyclopropyl vs. 1-Phenylpropyl Groups

Compound 1 : 4-Bromo-6-cyclopropylpyrimidine (CAS 1086382-13-9)

- Molecular Formula : C₇H₇BrN₂

- Molecular Weight : 199.05 g/mol

- Key Features : A cyclopropyl group at position 6 introduces steric hindrance and electron-donating effects. The smaller cyclopropyl substituent likely reduces molecular weight and boiling point compared to bulkier groups like 1-phenylpropyl .

Target Compound : this compound

- Inferred Properties : The 1-phenylpropyl group (C₉H₁₁) is bulkier and more lipophilic than cyclopropyl, suggesting higher molecular weight (~280–300 g/mol) and boiling point. The aromatic phenyl ring may enhance π-π stacking interactions, influencing solubility and crystallinity.

Bromine Positional Isomerism

Compound 2 : 5-Bromo-4-cyclopropyl-6-methylpyrimidine (CAS 1434127-91-9)

Comparison :

- Bromine at position 5 (Compound 2) vs. position 4 (Target Compound): Positional isomerism alters electronic distribution. A bromine at position 4 in the target compound may increase electrophilicity at adjacent positions, enhancing reactivity in cross-coupling reactions.

Functional Group Variations

Compound 3: 4-Amino-6-bromo-2-methylpyrimidine (CAS 1161763-15-0)

- Similarity Score : 0.87 (to bromopyrimidine analogs)

- Key Features: An amino group at position 4 increases polarity and basicity (higher pKa), improving water solubility.

Compound 4 : 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine (CAS 1378259-23-4)

Data Table: Comparative Analysis

*Estimated based on structural analogs.

Research Findings and Implications

Steric and Electronic Effects : Bulkier substituents like 1-phenylpropyl (Target Compound) vs. cyclopropyl (Compound 1) reduce solubility in polar solvents but enhance binding to hydrophobic targets (e.g., enzyme active sites) .

Positional Isomerism : Bromine at position 4 (Target Compound) vs. 5 (Compound 3) may favor different reaction pathways, such as Suzuki-Miyaura couplings at the bromine site .

Functional Group Impact: Amino groups (Compound 3) increase solubility, whereas trifluoromethyl groups (Compound 4) improve metabolic stability in drug design .

Preparation Methods

Preparation of Pyrimidine Building Blocks

- Dichloropyrimidines or bromopyrimidines are prepared or procured as starting materials. Literature procedures describe their synthesis through chlorination or bromination of pyrimidine precursors under controlled conditions.

- For example, 2,4-dichloropyrimidine derivatives are commonly used as electrophilic substrates for subsequent substitution.

Formation of the 1-Phenylpropyl Substituent

- The 1-phenylpropyl group can be introduced via nucleophilic substitution of the halogen at the 6-position by an organometallic reagent or by reacting with a suitable alkylating agent bearing the 1-phenylpropyl moiety.

- A typical method involves the generation of a nucleophilic species from 1-phenylpropyl halide or related precursor, which then displaces the halogen on the pyrimidine ring.

Stepwise Reaction Conditions

- Nucleophilic substitution: The reaction is often conducted in polar aprotic solvents such as DMSO or DMF at room temperature or slightly elevated temperatures to facilitate substitution.

- Use of bases: Potassium tert-butylate or sodium hydride is employed to deprotonate nucleophiles or activate substrates.

- Temperature control: Elevated temperatures (70–100 °C) may be necessary to drive the substitution to completion.

- Purification: The final product is typically purified by recrystallization from methanol or other suitable solvents to yield white to beige powders with high purity.

Representative Synthetic Scheme (Adapted)

| Step | Reagents/Conditions | Description | Yield Range |

|---|---|---|---|

| 1 | Starting pyrimidine (e.g., 4-bromo-2,6-dichloropyrimidine) | Electrophilic pyrimidine core | — |

| 2 | 1-Phenylpropyl nucleophile (prepared from 1-phenylpropyl halide), base (e.g., KOtBu), solvent (DMSO) | Nucleophilic substitution at 6-position | 70–90% |

| 3 | Purification by recrystallization (methanol) | Isolation of pure this compound | — |

Research Findings and Observations

- The substitution reactions on pyrimidine rings are highly regioselective, allowing for precise placement of the bromine and 1-phenylpropyl groups.

- The use of potassium tert-butylate and sodium hydride as bases ensures efficient deprotonation and activation of nucleophiles.

- Reaction times vary from 16 to 48 hours depending on the substrate and temperature.

- Yields are generally good to excellent, often exceeding 80%, with the final products exhibiting good stability and crystallinity.

- These methods are consistent with those used in the synthesis of related pharmacologically active pyrimidine derivatives, such as endothelin receptor antagonists, demonstrating their robustness and scalability.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMSO, DMF, THF | Polar aprotic solvents preferred |

| Base | Potassium tert-butylate, Sodium hydride | For nucleophile activation |

| Temperature | Room temperature to 100 °C | Elevated for substitution steps |

| Reaction Time | 16–48 hours | Depends on substrate reactivity |

| Purification | Recrystallization from methanol | Yields white to beige powders |

| Yield | 70–90% | High efficiency |

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-6-(1-phenylpropyl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of a pyrimidine precursor. For example, bromination using N-bromosuccinimide (NBS) with a catalyst like FeBr₃ under anhydrous conditions (e.g., in dichloromethane at 0–25°C) is a standard approach . Key parameters include maintaining stoichiometric ratios (e.g., 1:1.2 substrate-to-NBS), controlled temperature (e.g., 40–60°C for 6–12 hours), and inert atmospheres to avoid side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and purity, with characteristic shifts for bromine (δ ~3.5–4.5 ppm for adjacent protons) . High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and bond angles, as demonstrated in analogous pyrimidine derivatives (e.g., C–Br bond length ~1.89 Å, dihedral angles <10° for planar phenyl groups) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound under varying oxidative or nucleophilic conditions?

- Methodological Answer : Systematic reactivity studies require controlled environments (e.g., Schlenk lines for air-sensitive reactions). For oxidation, use agents like KMnO₄ in acidic media (e.g., H₂SO₄) at 80°C, monitoring via TLC. For nucleophilic substitution (e.g., Suzuki coupling), employ Pd(PPh₃)₄ catalyst with arylboronic acids in THF/water (3:1) at reflux. Kinetic studies (e.g., GC-MS time points) quantify reaction rates, while DFT calculations predict transition states and regioselectivity .

Q. How should contradictory data between spectroscopic and crystallographic analyses be resolved?

- Methodological Answer : Discrepancies (e.g., NMR suggesting impurity vs. SC-XRD showing pure crystals) require cross-validation. Repeat NMR with deuterated solvents to exclude solvent artifacts. Perform elemental analysis (C, H, N) to confirm composition. If SC-XRD indicates polymorphism, conduct differential scanning calorimetry (DSC) to identify phase transitions. Purity thresholds (>98%) should be established via HPLC before concluding structural assignments .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

- Methodological Answer : SAR studies involve systematic substituent modifications. For example:

- Replace the bromine atom with Cl or I to assess halogen effects on binding affinity.

- Vary the phenylpropyl chain length (e.g., ethyl vs. butyl) to probe steric effects.

Biological assays (e.g., enzyme inhibition IC₅₀) paired with molecular docking (using AutoDock Vina) correlate structural changes with activity. Data should be statistically validated (n ≥ 3 replicates) .

Q. How can researchers address low yields in cross-coupling reactions involving this compound?

- Methodological Answer : Low yields often stem from poor catalyst selectivity or side reactions. Optimize by:

- Screening catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂(PPh₃)₂).

- Adding ligands (e.g., SPhos) to enhance stability.

- Adjusting solvent polarity (e.g., DMF for polar intermediates).

Use Design of Experiments (DoE) to test variables (temperature, catalyst loading) and identify optimal conditions. GC-MS or LC-MS monitors intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.